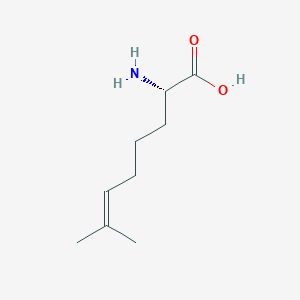

(S)-2-Amino-7-methyloct-6-enoic acid

Description

Significance of Non-Canonical Amino Acids in Chemical Biology and Synthetic Chemistry

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 genetically encoded alpha-amino acids. nih.gov Their incorporation into peptides and proteins can confer novel properties, such as enhanced stability, altered conformation, and new functionalities. nih.govnih.gov This has made them invaluable for:

Drug Discovery: ncAAs are used to create peptidomimetics, which are molecules that mimic the structure and function of natural peptides but often have improved pharmacological properties like increased resistance to enzymatic degradation. nih.govresearchgate.net

Protein Engineering: The introduction of ncAAs with unique side chains allows for the site-specific modification of proteins, enabling the attachment of fluorescent probes, cross-linkers, or other functionalities. wm.edu

Understanding Biological Processes: ncAAs can be designed as probes to study enzyme mechanisms and protein-protein interactions. nih.gov For instance, unnatural amino acid-based fluorescent probes have been developed to detect the activity of specific enzymes. rsc.org

The ability to synthesize a wide array of ncAAs has been a significant focus of organic chemistry. organic-chemistry.org Various methods have been developed for the enantioselective synthesis of α-amino acids, ensuring the production of stereochemically pure building blocks essential for their biological applications. organic-chemistry.orgorganic-chemistry.org

Contextualization of (S)-2-Amino-7-methyloct-6-enoic Acid as a Building Block and Probe

This compound possesses two key chemical features that define its potential utility: the α-amino acid moiety and the terminal alkene group.

As a Building Block: The (S)-configuration of the α-amino acid is the same as that of natural L-amino acids, making it a suitable candidate for incorporation into peptides using standard solid-phase peptide synthesis (SPPS) techniques. The olefinic side chain can participate in various chemical transformations, such as olefin metathesis to form macrocyclic peptides, or click chemistry reactions after suitable functionalization. The synthesis of allylic amino acids is a well-established field, with methods like palladium-catalyzed allylic alkylations providing access to a variety of such structures. thieme-connect.comacs.org

As a Molecular Probe: The terminal double bond can serve as a reactive handle for attaching reporter groups, such as fluorophores or biotin. This would allow for the tracking of peptides containing this amino acid within biological systems. Furthermore, unsaturated amino acids can act as mechanism-based inhibitors or probes for enzyme activity. nih.gov For example, vinylglycine analogs have been shown to be antibiotic and can be used to study amino acid transporters. nih.gov

While no specific synthesis for this compound is prominently reported, general methods for the synthesis of α-allyl amino esters and other unsaturated amino acids could likely be adapted for its preparation. nih.gov

Research Landscape and Current Trends in Unsaturated Amino Acid Studies

The study of unsaturated amino acids is a vibrant area of research with several key trends:

Development of Novel Synthetic Methods: A significant portion of research is dedicated to creating efficient and stereoselective methods for synthesizing unsaturated amino acids. organic-chemistry.orgacs.org This includes the use of transition-metal catalysis and enzymatic reactions to control the stereochemistry at the α-carbon. acs.org

Incorporation into Peptides and Proteins: Researchers are exploring the impact of incorporating unsaturated amino acids on the structure and function of peptides. These ncAAs can induce specific secondary structures and enhance biological activity. biorxiv.orgacs.org

Applications in Materials Science: The reactive side chains of unsaturated amino acids are being utilized to create novel biomaterials, such as cross-linked hydrogels and functionalized surfaces.

Development of Bioorthogonal Probes: The unique reactivity of the unsaturated side chain makes these amino acids excellent candidates for bioorthogonal chemistry, allowing for the specific labeling and imaging of biomolecules in living systems. nih.govbiorxiv.org

The hypothetical properties of this compound are summarized in the table below, based on general knowledge of similar compounds.

| Property | Value |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Stereochemistry | (S) at the α-carbon |

| Functional Groups | Carboxylic acid, Amine, Alkene |

| Potential Applications | Peptide synthesis, Molecular probe, Building block for complex molecules |

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

(2S)-2-amino-7-methyloct-6-enoic acid |

InChI |

InChI=1S/C9H17NO2/c1-7(2)5-3-4-6-8(10)9(11)12/h5,8H,3-4,6,10H2,1-2H3,(H,11,12)/t8-/m0/s1 |

InChI Key |

KETMIENTAMGEOF-QMMMGPOBSA-N |

Isomeric SMILES |

CC(=CCCC[C@@H](C(=O)O)N)C |

Canonical SMILES |

CC(=CCCCC(C(=O)O)N)C |

Origin of Product |

United States |

Synthetic Methodologies for S 2 Amino 7 Methyloct 6 Enoic Acid

Chemoenzymatic and Biocatalytic Approaches to Enantioselective Synthesis

The use of enzymes in organic synthesis offers a powerful tool for achieving high enantioselectivity under mild reaction conditions. These biocatalytic methods can be broadly categorized into the resolution of racemic mixtures and the asymmetric transformation of prochiral precursors.

Enzymatic Resolution and Asymmetric Biotransformations of Precursors

Enzymatic resolution is a widely used technique for the separation of enantiomers. In the context of amino acid synthesis, this often involves the use of hydrolases, such as lipases and proteases, which can selectively act on one enantiomer of a racemic mixture. For the synthesis of (S)-2-Amino-7-methyloct-6-enoic acid, a potential strategy would involve the enzymatic hydrolysis of a racemic ester derivative. For instance, a racemic methyl or ethyl ester of 2-amino-7-methyloct-6-enoic acid could be subjected to hydrolysis by an enzyme like α-chymotrypsin or a lipase. nih.gov These enzymes often exhibit high L-selectivity, meaning they would preferentially hydrolyze the (S)-enantiomer of the ester to the corresponding carboxylic acid, leaving the (R)-enantiomer of the ester largely unreacted. The resulting mixture of the (S)-acid and the (R)-ester can then be separated. The choice of enzyme and reaction conditions (e.g., solvent, temperature) is crucial for achieving high enantiomeric excess (e.e.) and yield.

Another powerful chemoenzymatic strategy involves the conversion of a racemic mixture of an unnatural amino acid into a single, optically pure enantiomer. This can be achieved using a coupled enzyme system. For example, a D-amino acid oxidase (DAAO) could selectively oxidize the D-enantiomer (the R-form) of a racemic mixture of 2-amino-7-methyloct-6-enoic acid to the corresponding α-keto acid. nih.gov Simultaneously, an aminotransferase (AT) could then convert this α-keto acid into the L-enantiomer (the S-form) in a quantitative and stereospecific manner. nih.gov This process, known as deracemization, can theoretically provide a 100% yield of the desired (S)-enantiomer from a racemic starting material.

Asymmetric biotransformations of prochiral precursors represent another elegant approach. For instance, the reductive amination of a corresponding α-keto acid, 2-oxo-7-methyloct-6-enoic acid, using an amino acid dehydrogenase or a transaminase could directly yield the (S)-amino acid. researchgate.net Transaminases, in particular, are versatile enzymes that can transfer an amino group from a donor molecule (like L-alanine or L-aspartate) to a keto acid with high enantioselectivity. rsc.org

| Method | Enzyme Class | Substrate | Product | Key Advantage |

| Enzymatic Resolution | Hydrolases (e.g., Lipases, Proteases) | Racemic ester of 2-amino-7-methyloct-6-enoic acid | This compound and (R)-ester | Well-established and versatile method. nih.gov |

| Deracemization | D-Amino Acid Oxidase (DAAO) & Aminotransferase (AT) | Racemic 2-amino-7-methyloct-6-enoic acid | This compound | Potential for 100% theoretical yield. nih.gov |

| Asymmetric Reductive Amination | Amino Acid Dehydrogenases, Transaminases | 2-Oxo-7-methyloct-6-enoic acid | This compound | Direct formation of the chiral center. researchgate.netrsc.org |

Dehydrogenative Tailoring Methods for Aliphatic Amino Acids

Recent advancements in C-H activation have led to the development of dehydrogenative tailoring methods, which allow for the late-stage functionalization of readily available amino acids. A particularly relevant approach for the synthesis of this compound would start from L-leucine. L-leucine possesses the same carbon skeleton as the target molecule up to the C5 position.

A stepwise dehydrogenative method can convert aliphatic amino acids into structurally diverse analogues. nih.govnih.gov This strategy often relies on a selective catalytic acceptorless dehydrogenation driven by photochemical irradiation to introduce a terminal alkene. nih.govnih.gov For instance, an N-protected L-leucine derivative could be subjected to a photoredox-catalyzed dehydrogenation to introduce a double bond at the γ,δ-position, yielding a precursor to the target molecule. nih.gov This method provides access to terminal alkene intermediates that can be further functionalized. nih.govnih.gov

Palladium-catalyzed δ-C(sp³)–H olefination of aliphatic amines and amino acids presents another powerful tool. nih.gov Using a suitable directing group, it is possible to selectively introduce an olefin at the terminal position of a leucine (B10760876) derivative. nih.gov This approach offers a direct route to the γ,δ-unsaturated side chain characteristic of the target compound.

| Starting Material | Reagents/Catalyst | Key Transformation | Reference |

| N-protected L-Leucine derivative | Photoredox catalyst (e.g., NaDT, Co(dmgH)(dmgH₂)Br₂) | γ,δ-Dehydrogenation | nih.gov |

| N-protected L-Leucine derivative | Palladium catalyst, directing group, olefin source | δ-C(sp³)–H olefination | nih.gov |

Total Chemical Synthesis Strategies for this compound

Total chemical synthesis provides a versatile platform for the construction of complex molecules like this compound, offering precise control over stereochemistry and allowing for the introduction of various functional groups.

Asymmetric Mannich-Type Reactions and Related Methodologies

The asymmetric Mannich reaction is a powerful carbon-carbon bond-forming reaction that can be used to synthesize chiral β-amino carbonyl compounds, which are valuable precursors to amino acids. A plausible route to this compound could involve the reaction of a suitable enolate or enolate equivalent with an imine derived from glyoxylate.

For instance, an asymmetric Mannich-type reaction between an N-protected imino ester and a silyl (B83357) enol ether derived from a ketone containing the prenyl moiety could be catalyzed by a chiral Lewis acid or an organocatalyst. nih.gov The development of highly diastereo- and enantioselective anti-Mannich reactions catalyzed by designed amino acids offers a promising avenue. nih.gov The resulting β-amino ester could then be further elaborated to the target amino acid.

Olefin Metathesis-Based Syntheses of Alkenyl Amino Acids

Olefin metathesis has emerged as a robust and versatile tool in organic synthesis, particularly for the formation of carbon-carbon double bonds. Ring-closing metathesis (RCM) is a powerful strategy for constructing cyclic compounds, which can then be opened to reveal acyclic products with defined stereochemistry.

A potential application of RCM in the synthesis of this compound could involve the cyclization of a diene precursor derived from a chiral amino acid. For example, a diene could be synthesized from a protected serine or cysteine derivative, and subsequent RCM would lead to a cyclic amino acid precursor. This cyclic intermediate could then be functionalized and the ring opened to yield the desired γ,δ-unsaturated amino acid.

Cross-metathesis (CM) is another valuable olefin metathesis reaction that could be employed. For example, an N-protected allylglycine derivative could undergo cross-metathesis with isobutylene (B52900) to introduce the dimethyl-substituted terminal alkene. The success of such a reaction would depend on the choice of a suitable ruthenium-based catalyst that is tolerant of the functional groups present in the amino acid. nih.gov The investigation of allyl chalcogenides has shown that they can enhance the rate of alkene metathesis reactions, which could be a useful strategy in this context. acs.org

Chiral Auxiliary and Organocatalytic Approaches for Stereocontrol

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in the asymmetric synthesis of amino acids. wikipedia.org

A synthetic route to this compound could employ an Evans oxazolidinone auxiliary attached to a suitable carboxylic acid fragment. For example, an N-acyloxazolidinone could be alkylated with a prenyl halide in a highly diastereoselective manner. The steric bulk of the auxiliary directs the incoming electrophile to the opposite face of the enolate, thus establishing the desired stereochemistry at the α-carbon. Subsequent removal of the chiral auxiliary would then yield the target amino acid.

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. For the synthesis of this compound, an organocatalytic Michael addition could be a key step. For example, the conjugate addition of a nucleophile to an α,β-unsaturated system bearing the amino acid backbone could be catalyzed by a chiral amine or a Brønsted acid. An enantioselective synthesis of γ-nitroesters via a one-pot asymmetric Michael addition/oxidative esterification of α,β-unsaturated aldehydes, catalyzed by a chiral diarylprolinol silyl ether, provides a relevant precedent. organic-chemistry.orgnih.gov The resulting γ-nitroester could then be converted to the corresponding γ-amino acid.

| Strategy | Key Reaction | Catalyst/Auxiliary | Precursors |

| Asymmetric Mannich Reaction | Mannich-type addition | Chiral Lewis acid or organocatalyst | Imino ester and silyl enol ether |

| Olefin Metathesis | Cross-metathesis | Ruthenium-based catalyst | N-protected allylglycine and isobutylene |

| Chiral Auxiliary | Asymmetric alkylation | Evans oxazolidinone | N-acyloxazolidinone and prenyl halide |

| Organocatalysis | Michael addition | Chiral amine or Brønsted acid | α,β-Unsaturated aldehyde and nitroalkane |

Photochemical Irradiation and Acceptorless Dehydrogenation Techniques

The introduction of the C6-C7 double bond in this compound can be approached through modern dehydrogenation techniques, which avoid the use of harsh reagents. Photochemical methods, in particular, offer mild conditions for such transformations. digitellinc.com

One advanced strategy involves the use of a chiral-at-metal Ir(III) complex as a template to facilitate the selective photooxidative dehydrogenation of an amino acid. mdpi.com In a representative system, a complex such as Λ-Ir(ppy)₂(MeCN)₂ (where ppy is 2-phenylpyridine) can be used as a chiral template. mdpi.com The synthesis would begin with a saturated precursor, (S)-2-amino-7-methyloctanoic acid, which would be coordinated to the iridium center. Under visible light irradiation (e.g., 450–470 nm) and in the presence of an oxidant like oxygen, the dehydrogenation of the amino acid ligand occurs. mdpi.com This process can exhibit diastereoselectivity, with one diastereomer potentially reacting faster than the other. mdpi.com For instance, studies on similar amino acid complexes have shown that complete conversion to the corresponding imino acid complex can be achieved in a matter of hours. mdpi.com Following the dehydrogenation, the desired this compound would be decomplexed from the metal center. This method is advantageous as it can proceed under mild conditions, and the metal complex can, in principle, be recycled.

Acceptorless dehydrogenation is another relevant technique, often catalyzed by transition metals, where hydrogen gas is the only byproduct. This approach is highly atom-economical. While often applied to the synthesis of heterocycles from alcohols and amines, the core principle of creating unsaturation can be adapted. researchgate.netacs.org For example, a platinum-on-carbon (Pt/C) catalyst could potentially facilitate the dehydrogenation of a suitable precursor to introduce the required double bond. researchgate.net

MnO₂-Mediated Oxidation Routes for Common Substrate Preparation

The preparation of key intermediates is a crucial aspect of the total synthesis of complex molecules like this compound. One common and effective method for preparing an aldehyde precursor is the oxidation of a primary allylic alcohol using manganese dioxide (MnO₂). worldwidejournals.comresearchgate.net This reagent is highly selective for the oxidation of allylic and benzylic alcohols over saturated ones, making it ideal for this type of transformation. organic-chemistry.org

In a hypothetical synthetic route to this compound, a plausible precursor would be the corresponding allylic amino alcohol, (S)-2-amino-7-methyloct-6-en-1-ol. The oxidation of this substrate with activated MnO₂ would yield the aldehyde, (S)-2-amino-7-methyloct-6-enal. This reaction is typically carried out under neutral, heterogeneous conditions in a non-polar solvent such as petroleum ether or dichloromethane. worldwidejournals.comsciencemadness.org

The reaction mechanism is believed to occur on the surface of the MnO₂ particles. worldwidejournals.com The reaction requires a large excess of MnO₂ to drive it to completion, and the reactivity can be dependent on the method of preparation of the reagent. worldwidejournals.com Despite the need for a stoichiometric oxidant, the mildness of the conditions and the ease of workup—often just a simple filtration to remove the manganese salts—make this a very attractive method in organic synthesis. worldwidejournals.comorganic-chemistry.org The resulting aldehyde is a versatile intermediate that can then be further oxidized to the target carboxylic acid.

Optimization of Reaction Conditions and Yield for this compound Synthesis

The optimization of reaction conditions is critical for maximizing the yield and purity of the final product in any synthetic sequence. For a multi-step synthesis of this compound, each step would require careful optimization of parameters such as catalyst loading, solvent, temperature, and reaction time.

As an illustrative example, the optimization of an acceptorless dehydrogenation step is presented below. The data is representative of a typical optimization process for a dehydrogenative coupling reaction, which shares mechanistic features with the potential dehydrogenation used to form the C6-C7 double bond in the target molecule's precursor. acs.org

| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd/C (5) | Toluene (B28343) | 110 | 12 | 45 |

| 2 | Pt/C (5) | Toluene | 110 | 12 | 62 |

| 3 | Pt/C (5) | Dioxane | 100 | 12 | 58 |

| 4 | Pt/C (5) | Diglyme (B29089) | 125 | 8 | 75 |

| 5 | Pt/C (2.5) | Diglyme | 125 | 8 | 88 |

| 6 | Pt/C (2.5) | Diglyme | 140 | 6 | 85 (with byproducts) |

| 7 | Pt/C (1) | Diglyme | 125 | 12 | 72 |

In this representative optimization, various catalysts, solvents, and temperatures are screened. researchgate.net Initially, a palladium on carbon catalyst in toluene gives a moderate yield (Entry 1). A switch to a platinum catalyst shows improved performance (Entry 2). researchgate.net Solvent screening indicates that higher boiling point, polar aprotic solvents like diglyme are beneficial (Entry 4). Reducing the catalyst loading to 2.5 mol% is found to be optimal, providing an excellent yield of 88% (Entry 5). Further increasing the temperature leads to the formation of byproducts, while decreasing the catalyst loading too much results in a lower yield over a longer reaction time (Entries 6 and 7). Such a systematic approach would be essential for developing a high-yielding synthesis of this compound.

Biosynthetic Pathways and Metabolic Engineering for S 2 Amino 7 Methyloct 6 Enoic Acid Production

Exploration of Putative Natural Biosynthetic Routes

While no natural biosynthetic pathway for (S)-2-Amino-7-methyloct-6-enoic acid has been definitively characterized, a plausible route can be postulated by examining analogous biosynthetic pathways for branched-chain amino acids (BCAAs) and unsaturated fatty acids. The structural backbone of the target molecule strongly suggests a genesis from the BCAA metabolic network, likely originating from precursors of leucine (B10760876).

A putative biosynthetic pathway can be envisioned as a multi-step process commencing with intermediates from the leucine biosynthesis pathway. Leucine biosynthesis starts from α-ketoisovalerate, a precursor also for valine. nih.govfrenoy.eu A key step in leucine synthesis is the action of α-isopropylmalate synthase. By analogy, a similar enzymatic condensation could initiate the formation of the carbon backbone of this compound.

Subsequent chain elongation could proceed through a mechanism akin to fatty acid synthesis, involving a series of condensation, reduction, and dehydration steps. The final, and most critical, step would be the introduction of the terminal double bond. This could be achieved through the action of a desaturase or a cytochrome P450 monooxygenase. nih.gov The biosynthesis of the natural product curacin A, which also contains a terminal alkene, involves a specialized thioesterase that catalyzes a decarboxylative dehydration to form the double bond, offering another potential enzymatic strategy. nih.gov

The discovery of terminal alkene-containing natural products like salivabactin has further illuminated the diversity of enzymatic machinery available for such transformations. escholarship.org The enzymes responsible for the biosynthesis of these compounds, including unprecedented thioesterases, provide a rich genetic resource for engineering novel pathways. escholarship.org

Metabolic Engineering Strategies for Enhanced Non-Canonical Amino Acid Production

The industrial-scale production of this compound would necessitate the application of advanced metabolic engineering techniques to a suitable microbial host, such as Escherichia coli or Corynebacterium glutamicum. nih.govresearchgate.net These strategies would aim to channel metabolic flux towards the biosynthesis of the target ncAA while minimizing the formation of competing byproducts.

A primary strategy would involve the redirection of carbon flow towards the BCAA biosynthetic pathways. researchgate.net This can be achieved by overexpressing key enzymes in the upstream pathways leading to BCAA precursors like pyruvate (B1213749) and α-ketoisovalerate. Furthermore, deregulation of feedback inhibition is crucial. For instance, key enzymes in BCAA synthesis are often allosterically inhibited by the final products. Site-directed mutagenesis to remove these inhibitory binding sites can significantly enhance the production of the desired intermediates. nih.gov

To construct the full biosynthetic pathway for this compound, heterologous expression of genes encoding the necessary chain elongation and desaturation enzymes would be required. The identification and characterization of novel enzymes from various microorganisms, particularly those known to produce unsaturated natural products, will be critical. escholarship.orgelsevierpure.com

Table 1: Key Metabolic Engineering Strategies for ncAA Production

| Strategy | Target | Rationale |

|---|---|---|

| Pathway Overexpression | Upstream enzymes for BCAA synthesis | Increase precursor supply |

| Deregulation | Feedback-inhibited enzymes (e.g., acetohydroxyacid synthase) | Prevent allosteric inhibition by end products |

| Heterologous Expression | Desaturases, P450 monooxygenases, specialized thioesterases | Introduce novel enzymatic activities for terminal alkene formation |

| Cofactor Engineering | NADPH regeneration pathways | Ensure sufficient reducing power for biosynthetic steps |

| Synthetic Scaffolds | Pathway enzymes | Improve pathway flux and reduce intermediate loss |

Enzymatic Mechanisms Involved in Analogous Unsaturated Amino Acid Biosynthesis

The formation of the terminal alkene in this compound is a chemically challenging step that requires specific enzymatic catalysis. Several classes of enzymes are known to perform analogous reactions.

Cytochrome P450 Monooxygenases (P450s): These versatile heme-containing enzymes are known to catalyze a wide range of oxidative reactions, including both hydroxylation and desaturation. nih.govnih.gov The outcome of a P450-catalyzed reaction is often determined by the precise positioning of the substrate within the active site. nih.gov A substrate molecule held in close proximity to the reactive iron-oxo species is more likely to be hydroxylated, whereas a slightly different orientation can favor hydrogen abstraction from adjacent carbons, leading to desaturation. Engineering the active site of P450s has been shown to shift their activity from hydroxylation to desaturation, making them prime candidates for generating the terminal alkene of the target ncAA. nih.gov

Non-heme Iron Oxidases: Enzymes such as UndA and UndB are non-heme iron-dependent oxidases that have been identified to convert fatty acids into terminal alkenes. elsevierpure.comoup.com These enzymes represent an alternative to P450s for the final desaturation step. Their substrate specificity and catalytic efficiency can be tuned through protein engineering to accommodate the precursor of this compound.

Specialized Thioesterases: As seen in the biosynthesis of curacin A, some thioesterases possess an unusual decarboxylative activity that results in the formation of a terminal alkene. nih.gov This mechanism involves the dehydration and decarboxylation of a β-hydroxy thioester intermediate. Introducing such a thioesterase at the end of the engineered pathway could be a highly effective strategy for producing the target molecule.

Table 2: Enzymes Potentially Involved in Terminal Alkene Formation

| Enzyme Class | Cofactor/Prosthetic Group | Reaction Mechanism |

|---|---|---|

| Cytochrome P450 Monooxygenases | Heme, NADPH | Oxidative desaturation via hydrogen abstraction |

| Non-heme Iron Oxidases (e.g., UndA, UndB) | Iron, O2 | Oxidative decarboxylation of fatty acid-like substrates |

| Specialized Thioesterases | None | Decarboxylative dehydration of a β-hydroxy thioester |

Incorporation of S 2 Amino 7 Methyloct 6 Enoic Acid into Peptides and Proteins

Genetic Code Expansion (GCE) Technologies for Site-Specific Integration

Genetic code expansion is a powerful technology that enables the co-translational incorporation of non-canonical amino acids into proteins within living organisms or in cell-free systems. nih.gov This is accomplished by repurposing a codon, typically a stop codon like UAG (amber), to encode the new amino acid. nih.gov The success of this technique hinges on the development of an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the ncAA and does not interact with the host cell's endogenous translational machinery. nih.govnih.gov

Engineering of Orthogonal Aminoacyl-tRNA Synthetase/tRNA Pairs

The core of GCE is the aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which must function as an orthogonal pair. nih.gov This means the engineered aaRS must exclusively charge its partner tRNA with the desired ncAA, and this engineered tRNA must not be recognized by any of the host's native synthetases. nih.gov

To incorporate an amino acid like (S)-2-Amino-7-methyloct-6-enoic acid, an existing aaRS/tRNA pair from a different domain of life (e.g., an archaeal pair for use in E. coli) is typically chosen as a starting point. nih.gov The synthetase's active site is then re-engineered through directed evolution and rational design to specifically recognize the unique side chain of the target ncAA. This involves creating large libraries of aaRS mutants and screening them for their ability to charge the orthogonal tRNA with the ncAA, often using a reporter gene like Green Fluorescent Protein (GFP) that becomes functional only upon successful incorporation of the ncAA at a specific site. researchgate.net

Table 1: Illustrative Example of aaRS Engineering Strategy This table illustrates a hypothetical engineering strategy for an aaRS to accommodate a novel amino acid. Specific mutations for this compound would require experimental determination.

| Engineering Step | Description | Target Residues (Hypothetical) | Rationale |

| Initial Selection | Choose a naturally orthogonal aaRS/tRNA pair (e.g., M. jannaschii TyrRS/tRNATyr or M. barkeri PylRS/tRNAPyl). | N/A | Proven orthogonality in common host organisms like E. coli. |

| Library Creation | Introduce mutations into the amino acid binding pocket of the synthetase. | Y32, L65, F108, Q109, D158 | These residues line the binding pocket and their modification can create space and new interactions for the ncAA side chain. |

| Positive Screening | Select for cells that successfully incorporate the ncAA in response to an in-frame amber codon in a reporter gene (e.g., GFP). | N/A | Links enzymatic activity directly to a selectable or screenable phenotype (e.g., fluorescence). |

| Negative Screening | Screen against cells that incorporate any of the 20 canonical amino acids. | N/A | Ensures the engineered synthetase is specific for the ncAA and maintains orthogonality. |

| Characterization | Isolate and characterize the evolved aaRS to confirm its specificity and efficiency for the ncAA. | N/A | Kinetic analysis (Km, kcat) and mass spectrometry of the expressed protein confirm successful and faithful incorporation. |

Utilization of Cell-Free Protein Synthesis (CFPS) Systems

Cell-free protein synthesis (CFPS) offers a powerful alternative to in vivo expression for incorporating ncAAs. wikipedia.org These systems consist of cell extracts containing all the necessary translational machinery (ribosomes, tRNAs, initiation and elongation factors) but lack a cell wall, providing direct control over the reaction environment. wikipedia.orgnih.gov

For the incorporation of this compound, the ncAA would be added directly to the CFPS reaction mixture along with the engineered orthogonal aaRS/tRNA pair and a DNA template containing a repurposed codon at the desired site. wikipedia.org The open nature of CFPS is particularly advantageous as it allows for high concentrations of the ncAA and the orthogonal pair, can produce proteins that might be toxic to living cells, and facilitates high-throughput screening of different conditions or aaRS mutants. wikipedia.orgnih.gov

In Vitro Aminoacylation Methods (Chemical and Ribozyme-Mediated)

Before the development of robust orthogonal pairs, proteins containing ncAAs were often produced using in vitro aminoacylation methods. These techniques involve charging a suppressor tRNA with the desired ncAA outside of a cellular context.

Chemical Aminoacylation: In this approach, the ncAA is chemically synthesized onto the 3'-end of a suppressor tRNA. This chemically acylated tRNA is then added to a cell-free protein synthesis system to mediate the incorporation of the ncAA at the target codon.

Ribozyme-Mediated Aminoacylation: Flexizymes are flexible tRNA acylation ribozymes that can be used to charge tRNAs with a wide variety of non-canonical amino acids. nih.gov The ncAA is first activated (e.g., as a cyanomethyl ester) and then, in the presence of the flexizyme, is transferred onto the target tRNA. nih.govnih.gov This method offers greater versatility than chemical synthesis and can be used to generate acylated tRNAs for use in CFPS systems. nih.gov

Chemical Ligation and Solid-Phase Peptide Synthesis (SPPS) Strategies

For producing smaller peptides or when GCE is not feasible, direct chemical synthesis provides a robust route to incorporating ncAAs like this compound.

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis. peptide.comnih.gov The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. nih.govyoutube.com To incorporate this compound, it would first need to be synthesized with a temporary protecting group on its α-amino group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) group. youtube.com

The Fmoc-protected this compound would then be used as a building block in the standard SPPS cycle. uci.edu

Table 2: Standard Fmoc-SPPS Cycle for Incorporation of an ncAA

| Step | Reagents | Purpose |

| 1. Deprotection | 20% Piperidine (B6355638) in DMF | Removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine. uci.edu |

| 2. Washing | Dimethylformamide (DMF) | Removes excess piperidine and the deprotection byproducts. |

| 3. Coupling | Fmoc-ncAA, Activation Reagent (e.g., HCTU), Base (e.g., DIPEA) in DMF | The carboxyl group of the incoming Fmoc-protected ncAA is activated and then coupled to the free amine on the peptide chain. uci.edu |

| 4. Washing | Dimethylformamide (DMF) | Removes excess reagents and unreacted amino acid. |

| 5. Repeat | N/A | The cycle is repeated until the desired peptide sequence is assembled. |

| 6. Cleavage | Trifluoroacetic acid (TFA) based cocktail | Cleaves the completed peptide from the resin support and removes side-chain protecting groups. |

Direct Organic Reactions on Peptidic Substrates

This strategy involves first synthesizing a peptide with a canonical amino acid that contains a reactive handle. This handle can then be chemically modified post-synthesis to generate the desired non-canonical structure. For an amino acid like this compound, this approach is less direct than incorporating the pre-synthesized building block via SPPS. However, it could theoretically be achieved by incorporating a precursor amino acid with an alkyne or azide (B81097) group, followed by a click chemistry reaction, or by incorporating an amino acid with a protected aldehyde that could undergo a Wittig-type reaction to form the double bond.

Influence of this compound on Peptide and Protein Conformation

Detailed research findings and data tables concerning the impact of this compound on the secondary and tertiary structures of peptides and proteins are absent from published scientific studies.

Applications of S 2 Amino 7 Methyloct 6 Enoic Acid in Chemical Biology and Materials Science Research

Utilization as Chiral Building Blocks in Asymmetric Catalysis

The inherent chirality of (S)-2-Amino-7-methyloct-6-enoic acid makes it a valuable chiral building block in asymmetric catalysis. Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry and other areas of chemical synthesis. enamine.netnih.gov The stereodefined center in this compound can be exploited to induce stereoselectivity in chemical transformations, leading to the preferential formation of one enantiomer over the other.

The development of new drugs increasingly relies on the use of such chiral building blocks to optimize interactions with biological targets, which are themselves chiral. enamine.net The synthesis of complex chiral molecules often involves the use of chiral catalysts or auxiliaries derived from readily available chiral precursors. While specific catalytic systems employing this compound are not extensively documented, its structural motifs suggest potential for its derivatives to act as ligands for metal-based catalysts or as organocatalysts. The terminal alkene functionality also offers a site for further chemical modification, allowing for the tuning of the steric and electronic properties of the resulting catalyst.

Table 1: Potential Asymmetric Catalysis Applications for this compound Derivatives

| Catalysis Type | Potential Role of this compound Derivative | Example Reaction |

| Metal Catalysis | Chiral ligand for transition metals | Asymmetric hydrogenation, allylic alkylation |

| Organocatalysis | Chiral scaffold for catalytic functional groups | Michael additions, Aldol reactions |

Design and Synthesis of Peptide and Protein Probes for Molecular Studies

The incorporation of unnatural amino acids into peptides and proteins is a powerful strategy for developing probes to study biological processes. nih.govnih.gov this compound, with its unique side chain, can be incorporated into peptide sequences to introduce novel functionalities. The terminal alkene group can serve as a chemical handle for bioorthogonal reactions, allowing for the site-specific labeling of peptides and proteins with fluorescent dyes, affinity tags, or other reporter molecules. rsc.org This enables the visualization and tracking of these biomolecules within living cells.

Furthermore, the lipophilic nature of the 7-methyloct-6-enyl side chain can influence the secondary structure and membrane permeability of peptides. researchgate.net This property is particularly useful in the design of peptide-based drugs and probes that need to cross cell membranes to reach their intracellular targets. The introduction of this unnatural amino acid can lead to peptides with enhanced stability against proteolysis, a common challenge in the therapeutic application of peptides.

Development of Artificial Enzymes and Biocatalysts Incorporating this compound

Artificial enzymes, created by introducing non-biological catalytic sites into protein scaffolds, represent a frontier in biocatalysis. news-medical.netchembam.comprinceton.edu The incorporation of unnatural amino acids is a key strategy in the design of these novel biocatalysts. nih.gov While direct examples involving this compound are limited, the principles of artificial enzyme design suggest its potential utility. The terminal alkene of its side chain could, for instance, participate in olefin metathesis reactions within a protein environment, a transformation not found in natural enzymes.

Moreover, the hydrophobic side chain could contribute to the formation of a specific substrate-binding pocket within the protein scaffold, influencing the selectivity and efficiency of the artificial enzyme. chembam.com By strategically positioning this amino acid within a protein, researchers can create novel active sites capable of catalyzing reactions that are not accessible to natural enzymes. This approach opens up new possibilities for green chemistry and the synthesis of complex molecules. news-medical.net

Role in the Construction of Structurally Complex Natural Product Analogs

Natural products are a rich source of inspiration for the development of new drugs. The synthesis of natural product analogs, through the modification of their core structures, allows for the optimization of their biological activity and pharmacokinetic properties. Unnatural amino acids are valuable tools in this endeavor. The incorporation of this compound into peptide-based natural products or as a building block in the total synthesis of other classes of natural products can lead to novel analogs with potentially improved therapeutic profiles.

The isobutylene (B52900) moiety of this compound is a structural feature present in various natural products and could be used to probe structure-activity relationships. The ability to introduce this specific side chain with stereochemical control at the alpha-amino acid position provides a powerful tool for medicinal chemists.

Integration into Supramolecular Assemblies and Advanced Materials

The self-assembly of amino acid-based molecules into well-defined nanostructures is a burgeoning area of materials science. uctm.edu The amphiphilic nature of amino acids, with their charged backbone and variable side chains, drives their organization into structures such as nanotubes, vesicles, and hydrogels. rsc.org The long, hydrophobic side chain of this compound makes it an excellent candidate for the construction of such supramolecular assemblies.

The terminal alkene offers a site for polymerization or cross-linking, which can be used to stabilize the resulting materials and impart them with novel properties. For instance, hydrogels formed from peptides containing this amino acid could be designed to be responsive to external stimuli or to encapsulate and release drugs in a controlled manner. The chirality of the amino acid can also be translated to the macroscopic level, leading to the formation of chiral materials with potential applications in enantioselective separations and catalysis.

Advanced Spectroscopic and Structural Characterization of S 2 Amino 7 Methyloct 6 Enoic Acid and Its Bioconjugates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the de novo structural characterization of synthetic amino acids. nih.govcopernicus.org For (S)-2-Amino-7-methyloct-6-enoic acid, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be performed to assign all proton and carbon signals and confirm the molecule's constitution, including the position of the double bond and the methyl group.

The stereochemistry at the α-carbon (C2) is a critical feature. The (S)-configuration could be confirmed through methods such as chiral derivatization (e.g., with Mosher's acid) or through the use of chiral solvating agents, which would induce separate signals for the enantiomers. When incorporated into a peptide, NMR is used to solve the three-dimensional structure, with techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) providing distance constraints between protons. nih.govnih.gov The structural characterization of peptides containing ncAAs can be challenging but is crucial for understanding their functional properties. nih.gov

Expected ¹H NMR Data (Hypothetical) This table represents hypothetical chemical shifts based on known values for similar structural motifs.

| Proton | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H2 (α-H) | 3.7 - 3.9 | dd | J = 8.0, 5.0 |

| H3 | 1.6 - 1.8 | m | |

| H4 | 1.4 - 1.6 | m | |

| H5 | 1.9 - 2.1 | m | |

| H6 (vinylic) | 5.0 - 5.2 | tq | J = 7.0, 1.5 |

| H8 (methyl) | 1.6 - 1.7 | s | |

| H8' (methyl) | 1.5 - 1.6 | s |

Expected ¹³C NMR Data (Hypothetical) This table represents hypothetical chemical shifts based on known values for similar structural motifs.

| Carbon | Expected Chemical Shift (ppm) |

| C1 (COOH) | 175 - 178 |

| C2 (α-C) | 54 - 57 |

| C3 | 30 - 33 |

| C4 | 24 - 27 |

| C5 | 35 - 38 |

| C6 | 123 - 126 |

| C7 | 132 - 135 |

| C8 (methyls) | 17 - 26 |

Mass Spectrometry (MS) for Molecular Confirmation and Analysis of Derivatized Forms

Mass spectrometry (MS) is a primary technique for confirming the molecular weight of a synthesized compound and for analyzing its modified forms. creative-proteomics.com For this compound, high-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would be used to confirm its elemental composition by providing a highly accurate mass measurement. nih.gov

When this amino acid is incorporated into a peptide, MS and tandem MS (MS/MS) are critical for sequence verification. The mass of the peptide will increase by the mass of the ncAA residue (C₉H₁₅NO₂), and MS/MS fragmentation (e.g., CID, HCD) would produce a series of b- and y-ions confirming the position of the ncAA within the peptide sequence. Derivatization is often necessary for analysis by techniques like Gas Chromatography-Mass Spectrometry (GC-MS). mdpi.comnih.gov

Expected Mass Spectrometry Data

| Analysis Type | Ion Mode | Expected m/z | Information Provided |

| HRMS (Free Amino Acid) | ESI+ | [M+H]⁺ ≈ 174.1176 | Confirms elemental composition (C₉H₁₆NO₂⁺) |

| HRMS (Free Amino Acid) | ESI- | [M-H]⁻ ≈ 172.1030 | Confirms elemental composition (C₉H₁₄NO₂⁻) |

| MS/MS of Peptide | ESI+ | Varies | Provides peptide sequence and location of the ncAA |

X-ray Crystallography and Cryo-Electron Microscopy for High-Resolution Structural Analysis of Incorporated Forms

While challenging, obtaining high-resolution structural data for bioconjugates containing this compound would provide definitive atomic-level insight.

X-ray Crystallography : If a protein or large peptide containing this ncAA can be crystallized, X-ray diffraction can solve its three-dimensional structure. The resulting electron density map would unambiguously show the conformation of the amino acid's unique side chain and its interactions with the surrounding protein environment. This method has been used to determine the structures of proteins containing other ncAAs.

Cryo-Electron Microscopy (Cryo-EM) : For very large protein complexes or those resistant to crystallization, single-particle cryo-EM is a powerful alternative. nih.gov If a protein containing this compound is part of a large assembly, cryo-EM could potentially resolve the structure to a level where the density for the ncAA side chain is visible, revealing its orientation and role in the complex.

Due to the lack of published data, no specific crystallographic or cryo-EM structures are available for this compound.

Circular Dichroism (CD) and Vibrational Spectroscopy for Conformational Studies of Peptides/Proteins

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is highly sensitive to the secondary structure of peptides and proteins. creative-proteomics.comamericanpeptidesociety.org By analyzing the far-UV CD spectrum (typically 190-250 nm), one can estimate the percentage of α-helix, β-sheet, and random coil content. americanpeptidesociety.org Incorporating this compound into a peptide could influence its folding. A study would compare the CD spectrum of the modified peptide to its unmodified counterpart to determine if the ncAA promotes or disrupts specific secondary structures. researchgate.net The alkene group in the side chain does not absorb in the far-UV and is not expected to directly interfere with the analysis of the peptide backbone. nih.gov

Vibrational Spectroscopy (FTIR, Raman) : Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules. In a peptide context, the amide I band (1600-1700 cm⁻¹) is particularly sensitive to secondary structure. These methods could be used to monitor conformational changes in a peptide containing this compound upon binding to a target or in response to environmental changes.

Hypothetical CD Data for a Peptide This table illustrates how CD data could be presented to show the effect of the ncAA on a model peptide's secondary structure.

| Peptide | Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Model Peptide (Ala-based) | Buffer | 15 | 30 | 55 |

| Model Peptide with ncAA | Buffer | 25 | 25 | 50 |

| Model Peptide (Ala-based) | 50% TFE | 60 | 5 | 35 |

| Model Peptide with ncAA | 50% TFE | 75 | 5 | 20 |

Computational and Theoretical Studies on S 2 Amino 7 Methyloct 6 Enoic Acid

Molecular Docking and Dynamics Simulations of Derivatives

Molecular docking and molecular dynamics (MD) simulations are pivotal in understanding how derivatives of (S)-2-Amino-7-methyloct-6-enoic acid might interact with biological targets such as enzymes or receptors. These techniques can predict the binding affinity and conformational stability of such interactions, providing insights into the potential biological activity of these novel compounds.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound derivatives to the active site of a target protein. For instance, a hypothetical docking study of an N-acetylated derivative against a selected enzyme could yield results as summarized in Table 1. The binding energy, a key output of docking simulations, indicates the strength of the interaction, with more negative values suggesting a more favorable binding. The interactions are often stabilized by a network of hydrogen bonds and hydrophobic contacts with the amino acid residues in the active site.

| Ligand | Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues | Number of Hydrogen Bonds |

|---|---|---|---|---|

| N-acetyl-(S)-2-amino-7-methyloct-6-enoic acid | Hypothetical Kinase A | -7.8 | LEU25, VAL33, ALA48, LYS65, ASP145 | 3 |

| N-acetyl-(S)-2-amino-7-methyloct-6-enoic acid | Hypothetical Protease B | -6.5 | GLY101, PHE103, TRP108 | 2 |

Following docking, molecular dynamics simulations can provide a more dynamic picture of the ligand-protein complex. MD simulations track the movements of atoms over time, revealing the stability of the binding pose and the flexibility of both the ligand and the protein. biorxiv.org Conformational studies of peptides containing amino acids with long alkyl chains have shown that these chains can significantly influence the peptide's structure and its interaction with lipid bilayers. nih.gov Similarly, MD simulations of a peptide incorporating this compound could elucidate how the unsaturated alkyl side chain affects the peptide's secondary structure and its potential to anchor to cell membranes. nih.govrsc.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties and reactivity of molecules. These methods can provide valuable information about the distribution of electrons, the energies of molecular orbitals, and the molecule's susceptibility to chemical reactions.

For this compound, quantum chemical calculations can determine key parameters that govern its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability. A smaller gap suggests higher reactivity.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates electron-donating ability |

| LUMO Energy | -0.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.1 D | Indicates overall polarity of the molecule |

In Silico Design for Engineering Biosynthetic Pathways or Catalysts

Computational approaches are increasingly used in the design and engineering of biosynthetic pathways for the production of non-canonical amino acids. nih.govencyclopedia.pub In silico methods can help identify potential enzymes that could be engineered to catalyze the synthesis of this compound.

The process often begins with a retrosynthetic analysis to propose potential biosynthetic routes from common metabolic precursors. Computational tools can then be used to screen databases for enzymes that perform similar chemical transformations. For example, researchers could search for transaminases that might act on a keto-acid precursor of this compound.

Once candidate enzymes are identified, molecular modeling and docking can be used to predict whether the enzyme's active site can accommodate the substrate. Furthermore, computational protein design algorithms can suggest specific mutations to the enzyme's amino acid sequence to improve its catalytic efficiency or alter its substrate specificity. nih.gov This in silico engineering approach can significantly accelerate the development of microbial strains capable of producing this compound through fermentation, offering a more sustainable alternative to chemical synthesis. boku.ac.atpreprints.org

Future Research Directions and Unexplored Avenues

Development of More Sustainable and Scalable Synthetic Routes for Enantiopure (S)-2-Amino-7-methyloct-6-enoic Acid

The broader application of this compound is currently limited by the efficiency and sustainability of its synthesis. Future research will likely focus on developing greener and more scalable methods for producing this non-canonical amino acid in high enantiopurity.

Key areas of investigation will include:

Chemoenzymatic Synthesis: Combining the selectivity of enzymes with the efficiency of chemical catalysis offers a promising avenue for sustainable synthesis. nih.govrsc.orgqut.edu.au Biocatalytic approaches, such as the use of amino acid dehydrogenases or transaminases, can provide high enantioselectivity in the formation of the chiral center. mdpi.comrsc.orgcapes.gov.br These enzymatic steps can be integrated into a multi-step chemical synthesis, reducing the need for chiral auxiliaries and protecting groups. nih.gov

Biocatalysis and Directed Evolution: The use of whole-cell biocatalysts or isolated enzymes for the synthesis of chiral amino acids is a rapidly developing field. mdpi.comrsc.org Directed evolution can be employed to tailor enzymes with improved activity, stability, and substrate specificity for precursors of this compound. mdpi.com This approach has the potential to create highly efficient and environmentally benign manufacturing processes.

Asymmetric Catalysis: Advances in asymmetric catalysis, including transition-metal catalysis and organocatalysis, could lead to more direct and atom-economical routes to enantiopure this compound. organic-chemistry.org The development of catalysts that can selectively create the stereocenter while constructing the carbon skeleton would be a significant breakthrough.

A comparison of potential synthetic strategies is outlined in the table below.

| Synthetic Strategy | Advantages | Potential Challenges |

| Chemoenzymatic Synthesis | High enantioselectivity, milder reaction conditions, reduced waste. nih.govrsc.orgqut.edu.au | Enzyme stability and cost, integration of enzymatic and chemical steps. |

| Biocatalysis | Environmentally friendly, high stereoselectivity, potential for one-pot synthesis. mdpi.comrsc.org | Substrate scope of enzymes, downstream processing. |

| Asymmetric Catalysis | High efficiency, atom economy, potential for large-scale production. organic-chemistry.org | Catalyst cost and sensitivity, optimization of reaction conditions. |

Rational Design of this compound-Containing Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. slideshare.netlongdom.org The unique structure of this compound makes it an attractive building block for the rational design of novel peptidomimetics. researchgate.netupc.edunih.govnih.govchemrxiv.orgchemrxiv.orgresearchgate.net

Future research will likely explore:

Conformational Constraints: The flexible side chain of this compound can be exploited to introduce specific conformational constraints into peptides. This can be used to stabilize secondary structures like α-helices or β-turns, which are often crucial for biological activity. researchgate.net

Modulation of Protein-Protein Interactions (PPIs): The alkenyl side chain can serve as a scaffold for the attachment of various functional groups, allowing for the design of peptidomimetics that can modulate PPIs. nih.govchemrxiv.org These interactions are implicated in a wide range of diseases, making them important therapeutic targets.

Improved Pharmacokinetic Properties: The non-natural structure of this compound can enhance the resistance of peptides to proteolytic degradation, a major limitation of peptide-based drugs. upc.edu

The design and synthesis of peptidomimetics containing this amino acid could lead to the development of new therapeutic agents with improved efficacy and drug-like properties.

Emerging Applications in Bioorthogonal Chemistry and Targeted Bioconjugation

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgmdpi.comrsc.orgnih.govmdpi.com The terminal alkene in the side chain of this compound makes it a prime candidate for bioorthogonal reactions.

Future directions in this area include:

Olefin Metathesis: Olefin metathesis is a powerful carbon-carbon bond-forming reaction that has been successfully applied to proteins containing alkene-bearing amino acids. ox.ac.ukacs.orgnih.govacs.orgnih.gov The side chain of this compound could serve as a reactive handle for site-specific protein modification using this chemistry. This would allow for the attachment of a wide range of probes, drugs, and other functional molecules to proteins in a controlled manner.

Thiol-Ene Click Chemistry: The reaction between a thiol and an alkene, known as thiol-ene click chemistry, is another bioorthogonal reaction that could be utilized with this compound. This reaction is fast, efficient, and proceeds under mild conditions, making it suitable for biological applications.

Targeted Bioconjugation: By incorporating this compound into a protein of interest using GCE, its alkenyl side chain can be used for targeted bioconjugation. researchgate.netacs.org This would enable the precise attachment of imaging agents for diagnostics or therapeutic payloads for targeted drug delivery.

A summary of potential bioorthogonal reactions involving the alkenyl side chain is presented below.

| Bioorthogonal Reaction | Reaction Partner | Key Features |

| Olefin Metathesis | Another alkene | Forms a new C=C bond, catalyzed by ruthenium complexes. ox.ac.ukacs.orgnih.govacs.orgnih.gov |

| Thiol-Ene Reaction | Thiol | Forms a thioether bond, can be initiated by light or radical initiators. |

| Tetrazine Ligation | Tetrazine | A rapid and selective inverse-electron-demand Diels-Alder reaction. mdpi.com |

Mechanistic Investigations of Novel Reactions Involving the Alkenyl Side Chain in Biological Contexts

A fundamental understanding of the reactivity of the alkenyl side chain of this compound within a biological environment is crucial for its effective application. Future research should focus on detailed mechanistic studies of its participation in various reactions.

Key areas for investigation include:

Enzyme-Mediated Transformations: Investigating whether the alkenyl side chain can be recognized and transformed by endogenous enzymes could uncover novel metabolic pathways or enzymatic functions.

Reactivity with Reactive Oxygen Species (ROS): The double bond in the side chain may be susceptible to oxidation by ROS, which are prevalent in many biological processes. Understanding these potential reactions is important for assessing the stability and potential biological effects of proteins containing this amino acid.

Probing Cellular Processes: The unique reactivity of the alkenyl group can be harnessed to develop chemical probes for studying cellular processes in real-time. For example, its reaction with specific cellular components could be monitored to provide insights into metabolic fluxes or signaling pathways.

By elucidating the fundamental chemical biology of this compound, researchers can unlock its full potential as a versatile tool for basic research and biotechnological innovation.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (S)-2-Amino-7-methyloct-6-enoic acid, and how is enantiomeric purity ensured?

- Methodology :

- Synthetic Routes : Common approaches include asymmetric hydrogenation of α,β-unsaturated precursors or enzymatic resolution of racemic mixtures. For example, chiral catalysts like Rhodium-DuPHOS complexes can achieve >90% enantiomeric excess (ee) .

- Purity Validation : High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., Chiralpak AD-H) is used to confirm enantiopurity. Retention times and optical rotation values ([α]D) are cross-referenced with literature .

- Critical Step : Protect the α-amino group during synthesis to prevent racemization, typically using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : 1H and 13C NMR confirm the structure and regiochemistry. Key signals include the vinyl proton (δ 5.2–5.8 ppm, doublet) and methyl groups (δ 1.6–2.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (theoretical [M+H]+: 172.14) and fragmentation patterns .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves absolute configuration. Use SHELXL for refinement to ensure bond-length and angle accuracy .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

- Methodology :

- Accelerated Stability Studies : Incubate the compound in buffers (pH 3–9) at 25°C and 40°C for 48–72 hours. Monitor degradation via HPLC and quantify using area-under-the-curve (AUC) analysis .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life. Degradation products (e.g., epoxides from olefin oxidation) are identified via LC-MS .

Advanced Research Questions

Q. How can contradictions in crystallographic data for this compound be resolved?

- Methodology :

- Refinement Discrepancies : If SHELXL yields conflicting R-factors, cross-validate with alternative software (e.g., Olex2 or Phenix). Check for twinning or disorder using PLATON’s ADDSYM tool.

- Spectroscopic Validation : Compare experimental IR/Raman spectra with Density Functional Theory (DFT)-calculated spectra to confirm bond geometries .

- Data Transparency : Report all refinement parameters (e.g., weighting schemes, restraints) to enable reproducibility .

Q. What experimental strategies optimize the synthetic yield of this compound while minimizing side reactions?

- Methodology :

- DoE (Design of Experiments) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity). For example, a 3^2 design evaluates temperature (20–60°C) and pressure (1–5 atm) effects on hydrogenation efficiency .

- In Situ Monitoring : Employ ReactIR or PAT (Process Analytical Technology) to detect intermediates (e.g., imine formation) and adjust conditions dynamically .

- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (Cyrene™) to improve sustainability without compromising yield .

Q. How do computational models predict the conformational flexibility of this compound in solution?

- Methodology :

- Molecular Dynamics (MD) Simulations : Run simulations in explicit solvent (e.g., water, DMSO) using AMBER or GROMACS. Analyze backbone dihedral angles (Φ/Ψ) to identify dominant conformers .

- NMR Coupling Constants : Compare experimental 3JHH values (from COSY spectra) with Karplus equation predictions to validate simulated conformations .

- Free Energy Landscapes : Construct Markov state models (MSMs) to map transition pathways between conformers .

Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in structure-activity relationship (SAR) studies?

- Methodology :

- Meta-Analysis : Aggregate data from multiple studies using random-effects models to account for heterogeneity. Preregister protocols on Open Science Framework (OSF) to reduce bias .

- Machine Learning : Train SVM or Random Forest classifiers on physicochemical descriptors (logP, polar surface area) to identify outliers or confounding variables .

- Sensitivity Analysis : Test robustness of SAR conclusions by systematically excluding datasets with high Cook’s distance values .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.